molecular formula C18H12ClN3O3S B2538447 5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 1797181-72-6

5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2538447
CAS No.: 1797181-72-6
M. Wt: 385.82
InChI Key: IDSGZXVMQKQKDH-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various scientific fields due to its unique chemical properties. The presence of diverse functional groups within its structure, such as furan, oxadiazole, and thiophene, makes it an interesting subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions

  • Step 1: Synthesis of the furan-2-yl precursor

  • Step 2: Cyclization to form the 1,2,4-oxadiazole ring

  • Step 3: Coupling of the oxadiazole derivative with the appropriate chlorinated phenyl thiophene carboxamide

Industrial Production Methods: The industrial production of this compound would require optimization of each synthetic step to maximize yield and minimize by-products. This often involves high-purity reagents, precise temperature control, and efficient purification techniques like crystallization or chromatography.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions due to the presence of heteroatoms like sulfur and nitrogen.

  • Reduction: Functional groups such as the oxadiazole ring can be reduced under specific conditions.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, particularly on the thiophene and phenyl moieties.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).

Major Products Formed: The reactions typically yield derivatives of the original compound with modifications on the aromatic rings or the oxadiazole moiety, leading to various substituted phenyl-thiophene carboxamides.

Scientific Research Applications

The compound has broad applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

  • Biology: Studied for its potential as a bioactive molecule in pharmaceuticals.

  • Medicine: Explored for its therapeutic potential in treating diseases due to its pharmacologically active structure.

  • Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the application:

  • Pharmacological: It may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

  • Chemical: Acts as a precursor or reactant in chemical synthesis, facilitating the formation of desired products.

Comparison with Similar Compounds

Compared to other thiophene-based carboxamides, 5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds might include:

  • 5-chloro-N-(2-(5-furanyl)phenyl)thiophene-2-carboxamide

  • 5-chloro-N-(2-(4-methylthienyl)phenyl)thiophene-2-carboxamide

Each of these compounds can exhibit different reactivity and biological activity, making them useful for various research and industrial applications.

Feel free to ask more about any specific section!

Properties

IUPAC Name

5-chloro-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-15-8-7-14(26-15)18(23)20-12-5-2-1-4-11(12)10-16-21-17(22-25-16)13-6-3-9-24-13/h1-9H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGZXVMQKQKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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